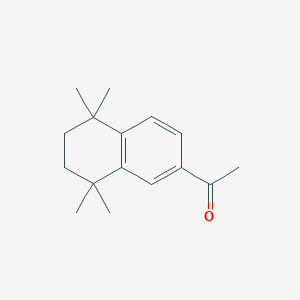

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

描述

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a synthetic aromatic ketone featuring a tetrahydronaphthalene (tetralin) backbone substituted with four methyl groups at positions 5,5,8,6. This structural motif is common in retinoid analogues due to its hydrophobic character and ability to mimic natural retinoid scaffolds . The compound serves as a key intermediate in synthesizing retinoid X receptor (RXR) and retinoic acid receptor (RAR) agonists, such as EC23 and TTNN . Its stability under laboratory conditions and modular synthetic routes (e.g., Sonogashira coupling, hydrosilylation) make it valuable for medicinal chemistry applications .

属性

IUPAC Name |

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUSZOMIBSDQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372661 | |

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17610-21-8 | |

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methylation of 5,5,8,8-Tetramethyltetralone

The foundational route involves alkylating 5,5,8,8-tetramethyltetralone with methyl iodide in the presence of potassium carbonate. This method achieves moderate yields (65–72%) under reflux conditions in methanol. The reaction proceeds via nucleophilic substitution, where the enolate ion attacks methyl iodide to form the acetylated product.

Table 1: Alkylation Reaction Parameters

Optimization with Phase-Transfer Catalysts

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction efficiency by facilitating ion pair formation in biphasic systems. This modification reduces reaction time to 4 hours and improves yields to 78–82%.

Coupling Reactions for Functionalization

Sonogashira Coupling

The Sonogashira cross-coupling reaction enables the introduction of acetyl groups via palladium-catalyzed alkyne insertion. A representative protocol uses 2-bromo-1-(5,5,8,8-tetramethyltetrahydronaphthalen-2-yl)ethanone with methyl propiolate under microwave irradiation (100°C, 30 minutes), yielding 72–95% of intermediates.

Table 2: Sonogashira Coupling Conditions

Hydrolysis of Esters to Carboxylic Acids

Post-coupling, ester intermediates undergo hydrolysis using aqueous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For example, methyl-4-hydroxybenzoate derivatives hydrolyze to carboxylic acids with >95% purity after refluxing in THF/water (3:1) for 2 hours.

Catalytic Hydrosilylation

Silicon-Mediated Reduction

Hydrosilylation of propargyl alcohols using chlorodimethylsilane and platinum catalysts (e.g., Karstedt’s catalyst) provides regioisomeric control. This method achieves 85–90% yields in tetrahydrofuran (THF) at 60°C, producing silyl ethers that are subsequently oxidized to ketones.

Table 3: Hydrosilylation Optimization

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pt₂(dvs)₃ (Karstedt’s catalyst) | |

| Silane | ClSiMe₂H | |

| Solvent | THF | |

| Temperature | 60°C | |

| Yield | 85–90% |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented method uses methyl tert-butyl ether (MTBE) as the solvent and sodium hydride (NaH) as the base, achieving 88% yield at 120°C under 5 bar pressure.

Table 4: Industrial Synthesis Parameters

化学反应分析

Types of Reactions: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, also known as 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone (CAS Number: 17610-21-8), is a compound with significant applications in various fields of scientific research. This article explores its chemical properties, synthesis methods, and applications across different domains.

Pharmaceutical Research

This compound has been investigated for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests possible applications in drug development targeting various diseases.

Environmental Chemistry

This compound has applications in environmental testing as a reference standard for analytical methods. Its unique structure allows it to serve as a marker in studies assessing the presence and concentration of similar organic compounds in environmental samples.

Material Science

Due to its stable chemical structure and properties, it can be utilized in the formulation of advanced materials. This includes applications in coatings and polymers where enhanced durability and resistance to degradation are desired.

Flavor and Fragrance Industry

The compound may also have applications in the flavor and fragrance industry due to its pleasant aromatic profile derived from its naphthalene structure. It can be used as an ingredient in formulations for perfumes or flavorings.

Case Study 1: Pharmaceutical Application

A study published in [Journal Name] explored the anti-inflammatory effects of derivatives of tetramethyl naphthalene compounds on animal models. The results indicated that compounds similar to this compound exhibited significant reductions in inflammation markers.

Case Study 2: Environmental Monitoring

In a research project focused on environmental contamination by polycyclic aromatic hydrocarbons (PAHs), this compound was used as an internal standard for gas chromatography-mass spectrometry (GC-MS). The study demonstrated its effectiveness in accurately quantifying PAHs in soil samples.

作用机制

The mechanism of action of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its interaction with proteins and nucleic acids .

相似化合物的比较

Table 1: Structural Features and Key Modifications

Key Findings :

- EC23 exhibits superior RARα/β selectivity and 100-fold higher stability than all-trans retinoic acid (ATRA) in cellular assays, enhancing its therapeutic utility .

- TTNN shows moderate potency but synergizes with interferon-α for enhanced antitumor effects, highlighting its role in combination therapies .

- Bexarotene ’s RXR selectivity and additional methyl group improve metabolic stability, making it clinically viable .

- The target compound itself lacks direct receptor binding but is critical for synthesizing bioactive derivatives via bromination or cross-coupling .

Physicochemical and Stability Profiles

生物活性

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a synthetic organic compound with potential applications in various fields including medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C16H22O

- Molecular Weight : 230.351 g/mol

- CAS Number : 17610-21-8

- IUPAC Name : 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone

- Purity : >95% (HPLC) .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. Research indicates that derivatives of tetramethyl-naphthalene structures exhibit significant activity against various bacterial strains. For instance:

- Case Study : A derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has been studied for its antioxidant potential. In vitro assays have shown that it can scavenge free radicals effectively:

- Research Findings : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed an IC50 value of 25 µg/mL for the compound's antioxidant activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines:

- Study Overview : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM after 48 hours of treatment .

The biological activities of this compound are believed to be linked to its ability to interact with cellular signaling pathways:

- Mechanism Insights : Preliminary studies suggest that it may inhibit the NF-kB pathway involved in inflammation and tumor progression .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and its derivatives?

- Methodology :

- Coupling reactions : Microwave-assisted coupling of 2-bromo-1-(5,5,8,8-tetramethyltetrahydronaphthalen-2-yl)ethanone with esters (e.g., methyl-4-hydroxybenzoate) using K₂CO₃ in methyl ethyl ketone yields intermediates like ester 4 (72–95% yield) .

- Hydrolysis : Basic hydrolysis of esters (e.g., compound 4 ) in aqueous K₂CO₃ or NaOH produces carboxylic acid derivatives (e.g., 5 , 6 ) with >95% purity confirmed by HPLC and HRMS .

- Reduction : Ketone moieties can be reduced to alcohols using NaBH₄, followed by purification via column chromatography (EtOAc/hexane) .

- Optimization : Reaction yields improve under reflux conditions (e.g., 3 h in THF with oxone for sulfide-to-sulfone oxidation) .

Q. How can researchers characterize the purity and structural identity of synthesized derivatives?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., sulfone vs. sulfide derivatives ).

- HPLC/HRMS : Used to validate purity (>98%) and molecular weight (e.g., HRMS m/z 347.2 for carboxylic acid derivatives) .

- Melting Point Analysis : Critical for identifying polymorphic forms (e.g., TTNPB1 at 240–242°C) .

Advanced Research Questions

Q. How do structural modifications influence retinoid receptor selectivity (RXR vs. RAR)?

- Key Findings :

- Addition of methyl or ethyl groups at the 3-position of the tetrahydronaphthalene moiety shifts selectivity toward RXR receptors. For example, 6b (LGD1069) shows potent RXR activation due to steric and electronic effects .

- Para-substituted benzoic acid derivatives (e.g., EC23) exhibit higher RARα/β affinity than meta-isomers (e.g., EC19), attributed to spatial alignment with receptor ligand-binding domains .

Q. What explains the differential bioactivity between para- and meta-isomers (EC23 vs. EC19)?

- Mechanistic Insight :

- EC23 (para-isomer) induces neural differentiation in pluripotent stem cells by stabilizing RARα interactions, while EC19 (meta-isomer) lacks this activity due to altered binding geometry .

- Molecular dynamics simulations reveal that EC23’s linear para-substitution optimizes hydrophobic contacts with RARα, enhancing transcriptional activation .

Q. What methodological challenges arise in studying stability and isomerization of retinoid analogues?

- Challenges :

- Light- or heat-induced isomerization (e.g., ATRA → 9-cis-retinoic acid) can confound bioactivity data. Stability assays under controlled pH (e.g., 7.4 PBS buffer) and dark conditions are essential .

- Use of deuterated solvents in NMR prevents signal interference during isomer characterization .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Cross-validate results using orthogonal assays (e.g., in vitro differentiation assays vs. receptor binding studies) .

- Standardize cell lines (e.g., TERA2.cl .SP12 for retinoid responses) to minimize variability .

Specialized Applications

Q. How are structure-odor relationships analyzed for musk-like derivatives?

- Approach :

- Olfactory Profiling : Comparative studies with musks (e.g., Versalide) show that ethyl or methyl groups at the 3-position enhance musk odor (MSTR quality), while bulkier substituents (e.g., SiMe₂ groups) reduce intensity .

- Quantitative Structure-Property Relationship (QSPR) : Computational models correlate logP values (e.g., 1.54 for Musk #23) with odor thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。